The synthesis of (2,2'-Bipyridine)dichloropalladium(II) can be accomplished through several methods. A prevalent approach involves the reaction of palladium(II) chloride with 2,2'-bipyridine in a suitable solvent.
This method yields (2,2'-Bipyridine)dichloropalladium(II) in good purity and yield, making it a preferred synthetic route in laboratory settings .
The molecular structure of (2,2'-Bipyridine)dichloropalladium(II) features a square planar geometry typical for palladium(II) complexes. The palladium ion is coordinated to two nitrogen atoms from the bipyridine ligand and two chloride ions.
(2,2'-Bipyridine)dichloropalladium(II) is involved in various chemical reactions, primarily serving as a catalyst.
The mechanism of action for (2,2'-Bipyridine)dichloropalladium(II) primarily involves its ability to coordinate with various ligands and facilitate bond formation and cleavage.
The physical and chemical properties of (2,2'-Bipyridine)dichloropalladium(II) contribute to its functionality as a catalyst.
(2,2'-Bipyridine)dichloropalladium(II) has a wide array of applications across different scientific fields:
(2,2'-Bipyridine)dichloropalladium(II) (hereafter designated as BipyPdCl~2~) adopts a well-defined square planar coordination geometry, characteristic of d⁸ Pd(II) complexes. The palladium(II) center resides at the intersection of two coordination planes: one defined by the two nitrogen atoms (N1, N2) from the 2,2'-bipyridine ligand and the other by the two chloride ligands (Cl1, Cl2). The ligand binding mode creates a five-membered chelate ring (Pd–N1–C1–C2–N2), introducing slight angular distortion from ideal square planar geometry. Key geometric parameters include:
The 2,2'-bipyridine ligand itself exhibits near-planarity in the complex, with minor torsional adjustments (inter-ring dihedral angles typically <5°) to optimize metal-ligand orbital overlap. This near-planar configuration enhances π-conjugation across the ligand, facilitating charge transfer transitions relevant to catalytic activity [10]. The connectivity is succinctly represented by the SMILES string Cl[Pd]Cl.c1ccc(nc1)-c2ccccn2, confirming the cis-chloro configuration and bidentate N,N'-coordination [6].
| Parameter | Value | Description |
|---|---|---|
| Pd–N | 1.99–2.02 Å | Coordination bond length |
| Pd–Cl | 2.29–2.31 Å | Ionic-covalent bond length |
| N–Pd–N bite angle | ~78° | Chelate ring constraint |
| Cl–Pd–Cl angle | ~92° | Compensation for bipyridine bite angle |
| Torsional deviation (bpy) | <5° | Near-planar ligand geometry |
Single-crystal X-ray diffraction studies confirm that BipyPdCl~2~ crystallizes in a monoclinic system (space group P2~1~/c) with well-defined square planar coordination around palladium [2]. The crystal packing reveals:
Notably, the complex exhibits minimal deviation from planarity at the palladium center. The dihedral angle between the N–Pd–N and Cl–Pd–Cl planes is <5°, while the root-mean-square (RMS) deviation of the PdN~2~Cl~2~ coordination plane atoms is <0.05 Å. This geometric rigidity contrasts with more flexible Pd(II) complexes bearing aliphatic ligands and is crucial for maintaining electronic symmetry during catalytic cycles [2] [9]. Distortion parameters are quantified by the τ~4~ index (τ~4~ = 0.03), where 0 = perfect square planar and 1 = tetrahedral geometry, confirming high stereochemical fidelity [7].
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared (IR) Spectroscopy:Key vibrational modes (cm⁻¹) include:
UV-Visible Spectroscopy:Electronic transitions in acetonitrile solution (λ~max~ in nm (ε, M⁻¹cm⁻¹)):
| Property | Value/Range | Method/Significance |
|---|---|---|
| Molecular Weight | 333.51 g/mol | Calculated from formula |
| Log P (Calculated) | 2.13 | Hydrophobicity index (moderate solubility) |
| UV-Vis λ~max~ | 285 nm (ILCT), 355 nm (MLCT) | Electronic transitions |
| ¹H NMR (H6/H6') | δ 8.70–8.75 ppm | Coordination-induced deshielding |
| IR ν(Pd–Cl) | 320–350 cm⁻¹ | Cis-chloro configuration fingerprint |
Ligand Lability and Coordination Geometry:Compared to tetrakis(acetonitrile)palladium(II) ([Pd(CH~3~CN)~4~]²⁺), which exhibits highly labile acetonitrile ligands (Pd–N bond length: 2.00 Å), BipyPdCl~2~ shows greater kinetic inertness due to chelation. The Pd–N bonds in BipyPdCl~2~ are marginally shorter (1.99–2.02 Å vs. 2.00 Å) but significantly less labile, reflecting the "locking" effect of bidentate coordination [7]. Conversely, terpyridine Pd(II) complexes (e.g., [Pd(terpy)Cl]⁺) exhibit distorted square pyramidal geometries due to tridentate coordination, with elongated Pd–N~central~ bonds (2.05–2.10 Å) versus Pd–N~terminal~ bonds (1.98–2.01 Å) [4].
Electronic Effects:The HOMO–LUMO gap in BipyPdCl~2~ (estimated from UV-Vis onset: ~2.8 eV) is narrower than in [PdCl~4~]²⁻ (3.5 eV) due to bipyridine-mediated stabilization of the LUMO. This enhances redox accessibility during catalysis. Electrochemical studies show a quasi-reversible Pd(II)/Pd(I) reduction at −1.45 V vs. Fc⁺/Fc for BipyPdCl~2~, cathodically shifted relative to [Pd(bpy)~3~]²⁺ (−1.25 V) due to electron-withdrawing chloride ligands [6] [9].
Structural Distortions:While BipyPdCl~2~ maintains near-perfect square planar geometry (τ~4~ = 0.03), bulky phosphine complexes (e.g., PdCl~2~(PPh~3~)~2~) exhibit significant distortion (τ~4~ = 0.15–0.20) due to steric strain. Similarly, chelating diphosphines (e.g., PdCl~2~(dppe)) show puckered PdP~2~Cl~2~ cores (τ~4~ = 0.10). The rigidity of BipyPdCl~2~ thus provides geometric stability absent in phosphine analogs [9].
| Complex | Pd–L Bond Length (Å) | Coordination Index | τ~4~ | Pd(II)/Pd(I) E~1/2~ (V) |
|---|---|---|---|---|
| BipyPdCl~2~ | Pd–N: 1.99–2.02; Pd–Cl: 2.29–2.31 | N~2~Cl~2~ (cis) | 0.03 | −1.45 |
| [Pd(CH~3~CN)~4~]²⁺ | Pd–N: 2.00 | N~4~ | 0.01 | −0.90 (irreversible) |
| [Pd(terpy)Cl]⁺ | Pd–N~ter~: 1.98–2.01; Pd–N~cen~: 2.05–2.10 | N~3~Cl | 0.35* | −0.75 |
| PdCl~2~(PPh~3~)~2~ | Pd–P: 2.30–2.35; Pd–Cl: 2.28–2.32 | P~2~Cl~2~ (cis) | 0.18 | −1.10 |
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5